JMJD3 and UTX Inhibitory Potency: GSK-J1 vs. Pan‑Jumonji Inhibitor JIB-04
In cell‑free enzymatic assays, GSK‑J1 inhibits human JMJD3 (KDM6B) with an IC₅₀ of 60 nM and UTX (KDM6A) with an IC₅₀ of 53 nM [REFS‑1]. In contrast, the pan‑selective Jumonji inhibitor JIB‑04 exhibits an IC₅₀ of 855 nM for JMJD3, which is >14‑fold weaker than GSK‑J1 [REFS‑2]. This demonstrates that GSK‑J1 provides substantially greater target potency for the KDM6 subfamily compared to a widely used pan‑inhibitor.
| Evidence Dimension | JMJD3 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 60 nM (GSK‑J1) |
| Comparator Or Baseline | JIB‑04: 855 nM |
| Quantified Difference | GSK‑J1 is >14‑fold more potent (855 nM / 60 nM = 14.25) |
| Conditions | Cell‑free JMJD3 enzymatic assays |
Why This Matters
For biochemical studies requiring robust inhibition of JMJD3/UTX with minimal compound usage, GSK‑J1 offers >14‑fold higher potency than the pan‑inhibitor JIB‑04, reducing the risk of off‑target effects at higher concentrations.
